An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a detailed analysis and predicted spectral data for methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This document offers a comprehensive exploration of the expected ¹H and ¹³C NMR spectra, grounded in established principles of chemical shifts, coupling constants, and substituent effects.
Molecular Structure and Rationale for NMR Analysis
Methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate (C₈H₁₃NO₃Si) possesses a unique combination of a heterocyclic oxazole core, a trimethylsilyl (TMS) group, and a methyl carboxylate moiety.[1][2][3] NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. The ¹H NMR spectrum provides information on the number and connectivity of protons, while the ¹³C NMR spectrum reveals the carbon framework.
The strategic placement of the bulky and electronically distinct trimethylsilyl group at the 5-position and the electron-withdrawing methyl carboxylate at the 3-position of the 1,2-oxazole ring significantly influences the electronic environment of the heterocyclic core, making NMR analysis a rich source of structural information.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate is predicted to be relatively simple, exhibiting three distinct signals. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -Si(CH ₃)₃ | ~ 0.3 | Singlet | 9H | The nine equivalent protons of the trimethylsilyl group are highly shielded due to the low electronegativity of silicon and are expected to resonate at a very high field, close to the TMS reference standard.[4][5] |
| -COOCH ₃ | ~ 3.9 | Singlet | 3H | The three equivalent protons of the methyl ester group are deshielded by the adjacent oxygen and carbonyl group, leading to a downfield shift. |
| Oxazole-H 4 | ~ 6.5 | Singlet | 1H | The single proton on the oxazole ring (H4) is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the anisotropic effects of the heterocyclic ring and the electronic effects of the substituents. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the eight carbon atoms in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -S i(C H₃)₃ | ~ -1.0 | The three equivalent carbons of the trimethylsilyl group are highly shielded and typically appear upfield from TMS.[6] |
| -COOC H₃ | ~ 52 | This signal corresponds to the methyl carbon of the ester group, with a chemical shift typical for such functionalities. |
| Oxazole-C 4 | ~ 105 | The C4 carbon of the oxazole ring is expected to be significantly shielded compared to the other ring carbons due to its position relative to the heteroatoms and substituents. |
| Oxazole-C 3 | ~ 158 | The C3 carbon, attached to the electron-withdrawing carboxylate group, will be deshielded and appear downfield. |
| -C OOCH₃ | ~ 162 | The carbonyl carbon of the ester group is highly deshielded and will resonate at a low field. |
| Oxazole-C 5 | ~ 175 | The C5 carbon, directly bonded to the silicon atom, is expected to be the most deshielded of the oxazole ring carbons. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate, the following experimental workflow is recommended. This protocol is designed to ensure accuracy, reproducibility, and the ability to perform more advanced 2D NMR experiments if required.
Figure 1: Recommended workflow for the acquisition and processing of NMR data.
Causality in Experimental Choices:
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Solvent Selection: Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for a wide range of organic molecules and its well-characterized residual solvent peaks for referencing.
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Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its longer relaxation times compared to ¹H.
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Proton Decoupling: In ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
Advanced NMR Techniques for Structural Confirmation
While ¹D NMR provides fundamental structural information, 2D NMR experiments can offer definitive proof of assignments.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. For methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate, it would show correlations between:
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The proton signal at ~0.3 ppm and the carbon signal at ~ -1.0 ppm (-Si(CH₃)₃).
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The proton signal at ~3.9 ppm and the carbon signal at ~52 ppm (-COOCH₃).
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The proton signal at ~6.5 ppm and the carbon signal at ~105 ppm (Oxazole-H4/C4).
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-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is invaluable for assigning quaternary carbons and piecing together the molecular framework. Key expected correlations include:
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The methyl ester protons (~3.9 ppm) to the carbonyl carbon (~162 ppm) and the oxazole C3 carbon (~158 ppm).
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The oxazole H4 proton (~6.5 ppm) to the oxazole C3 and C5 carbons.
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The TMS protons (~0.3 ppm) to the oxazole C5 carbon (~175 ppm).
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Figure 2: Key predicted HMBC correlations for structural elucidation.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of methyl 5-trimethylsilyl-1,2-oxazole-3-carboxylate. The provided data and experimental protocols serve as a robust starting point for researchers working with this compound. The application of both ¹D and 2D NMR techniques will enable unambiguous structural verification and provide a detailed electronic picture of this interesting heterocyclic molecule.
References
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Schneider, H. J. (1972). Use of the O-trimethylsilyl group in conformational analysis and in carbon-13 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 94(10), 3636–3638. [Link]
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Bruzgulienė, J., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102–109. [Link]
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Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
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